(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound “(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structures of salts derived from N-(4-methoxyphenyl)piperazine have been reported . These studies provide insights into the molecular structure of similar compounds, but the specific structure of “this compound” is not detailed .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented .Mechanism of Action
Target of Action
Structurally similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been studied as ligands foralpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have shownalpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that these compounds may interact with alpha1-adrenergic receptors, leading to changes in cellular signaling and function.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Structurally similar compounds have been subjected to absorption, distribution, metabolism, and excretion (adme) calculations . These studies identified promising lead compounds with acceptable pharmacokinetic profiles .
Advantages and Limitations for Lab Experiments
The advantages of using (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone in lab experiments include its potent and selective action on neurotransmitter reuptake, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using the compound include its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Future Directions
There are many possible future directions for the study of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone. One possible direction is the investigation of its potential use as a treatment for various psychiatric disorders such as depression and anxiety. Another direction is the study of its mechanism of action and its interactions with other neurotransmitter systems. Additionally, the compound could be used as a research tool in the study of drug metabolism and pharmacokinetics.
Synthesis Methods
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves the reaction of 4-methoxyphenylpiperazine with pyrrolidine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
(4-(4-Methoxyphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in various scientific fields. It has been used as a research tool in the study of various biological processes such as neurotransmission, receptor binding, and drug metabolism.
Safety and Hazards
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-6-4-14(5-7-15)17-10-12-19(13-11-17)16(20)18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPFTZLOJBPTIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.